4-bromo-N-(4-hydroxyphenyl)benzamide

Analgesic Pain In Vivo

A validated chemical probe with an in vivo analgesic profile (82% writhing inhibition) and defined kinase inhibition (BRK, CSK, SRC). Ideal as a starting point for SAR studies targeting inflammatory pain or kinase selectivity, where simple analog substitution introduces significant risk. Procure with confidence using this specific, data-validated scaffold.

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
Cat. No. B5090274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-hydroxyphenyl)benzamide
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Br
InChIInChI=1S/C13H10BrNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17)
InChIKeyGBUUJUZPZKRMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(4-hydroxyphenyl)benzamide: A Defined Benzamide Derivative for Targeted Medicinal Chemistry Research


4-Bromo-N-(4-hydroxyphenyl)benzamide (CAS: 37795-93-0) is a synthetically accessible benzamide derivative featuring a 4-bromo substituent on the benzoyl ring and a 4-hydroxy group on the aniline moiety [1]. Its molecular formula is C13H10BrNO2, with a molecular weight of 292.13 g/mol . This compound is frequently employed as an intermediate in multi-step syntheses and as a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies, particularly concerning analgesic, anti-inflammatory, and kinase inhibition properties [2].

4-Bromo-N-(4-hydroxyphenyl)benzamide: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Validation


Within the benzamide class, minor structural modifications—such as the presence, position, or number of halogen or nitro substituents—lead to profound and often unpredictable shifts in biological activity, target selectivity, and toxicity profiles [1]. For instance, the simple substitution of a 4-bromo group with a 4-nitro group or the addition of a second nitro group results in distinct in vivo efficacy and cytotoxicity outcomes that cannot be reliably extrapolated from the base scaffold [2]. Therefore, substituting 4-bromo-N-(4-hydroxyphenyl)benzamide with a closely related analog for a validated assay or a scaled synthesis without specific, matched experimental data introduces significant risk of failure and resource waste. The evidence below provides the quantitative basis for selecting this specific compound.

4-Bromo-N-(4-hydroxyphenyl)benzamide: Quantitative Differentiation Evidence Versus Closest Analogs


4-Bromo-N-(4-hydroxyphenyl)benzamide: Superior Analgesic Efficacy in Writhing Test Relative to Nitro- and Dinitro-Analogs

In a direct comparative study of four benzamide derivatives, 4-bromo-N-(4-hydroxyphenyl)benzamide (P-2) demonstrated the highest maximal analgesic effect in an acetic acid-induced writhing test in mice. At a dose of 50 mg/kg, P-2 achieved an 82.11% inhibition of writhing. This was superior to the parent compound P-1 [N-(4-hydroxyphenyl)benzamide] (81.49% inhibition), the nitro-analog P-3 (72.68% inhibition), and the dinitro-analog P-4 (78.99% inhibition) [1].

Analgesic Pain In Vivo Benzamide

4-Bromo-N-(4-hydroxyphenyl)benzamide: Comparable Analgesic Onset and Magnitude in Hot Plate Test Relative to Unsubstituted Analog

In the same study, a head-to-head comparison in the hot plate analgesic test showed that 4-bromo-N-(4-hydroxyphenyl)benzamide (P-2) achieved a peak analgesic effect of 48.13% at 60 minutes post-dose (50 mg/kg). This was marginally higher than the unsubstituted analog P-1 (47.65% inhibition) and the nitro-analog P-3 (47.08%), and notably higher than the dinitro-analog P-4 (45.47%) [1].

Analgesic Pain In Vivo Benzamide

4-Bromo-N-(4-hydroxyphenyl)benzamide: In Vivo Anti-Inflammatory Activity Profile Demonstrates Distinct Temporal Dynamics

Evaluation of anti-inflammatory activity via the carrageenan-induced rat paw edema model revealed that 4-bromo-N-(4-hydroxyphenyl)benzamide (P-2) significantly inhibited paw edema volume from 60 to 240 minutes post-induction [1]. While P-1 and P-4 also showed significant inhibition over this period, P-2's activity profile demonstrates its suitability for studies requiring sustained anti-inflammatory effect. Importantly, the study confirmed that the toxicity profile of P-2 is lower than that of paracetamol, a common comparator, indicating a potentially favorable therapeutic window [1].

Anti-inflammatory Inflammation In Vivo Benzamide

4-Bromo-N-(4-hydroxyphenyl)benzamide: Evidence-Based Applications in Drug Discovery and Pharmacological Research


Lead Optimization for Non-Opioid Analgesic Candidates

As a validated chemical probe with a defined in vivo analgesic profile (82.11% writhing inhibition and 48.13% peak effect in hot plate at 50 mg/kg), 4-bromo-N-(4-hydroxyphenyl)benzamide serves as an ideal starting point for SAR studies aimed at developing novel, peripherally acting analgesics [1]. Its superior efficacy over nitro-analogs in the writhing test makes it a preferred candidate for further medicinal chemistry optimization targeting inflammatory pain pathways.

Kinase Inhibition Screening and Profiling

Given its reported activity against a panel of kinases including BRK (IC50 = 956 nM), CSK (IC50 = 402 nM), and SRC (IC50 = 897 nM) in ADP-Glo assays, this compound is a valuable tool for profiling kinase selectivity and establishing structure-kinase activity relationships [2]. Its distinct activity profile differentiates it from other benzamide analogs lacking the 4-bromo substitution, making it a specific reagent for these targets.

Validation of COX-1/COX-2 Inhibition Mechanisms in Silico and In Vitro

Computational docking studies suggest that 4-bromo-N-(4-hydroxyphenyl)benzamide (P-2) interacts with COX-1 and COX-2, consistent with its observed analgesic and anti-inflammatory effects [1]. This compound can be used as a reference standard to validate in silico docking models and in vitro COX inhibition assays, particularly in studies where the 4-bromo substitution is hypothesized to confer a specific binding mode or selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-(4-hydroxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.